molecular formula C17H21N3O2 B7051213 2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one

2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one

Cat. No.: B7051213
M. Wt: 299.37 g/mol
InChI Key: TXKQVYASJBLRFD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one is a complex organic compound featuring a unique structure that combines a hydroxy group, a phenyl ring, and a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolopyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological activity and selectivity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy and phenyl groups could facilitate binding to active sites, while the pyrazolopyridine moiety might interact with other regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methyl-4-phenylbutan-1-one: Lacks the pyrazolopyridine moiety, making it less complex.

    1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one:

Uniqueness

The combination of the hydroxy, phenyl, and pyrazolopyridine groups in 2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(22,9-7-13-5-3-2-4-6-13)16(21)20-10-8-15-14(12-20)11-18-19-15/h2-6,11,22H,7-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKQVYASJBLRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)N2CCC3=C(C2)C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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